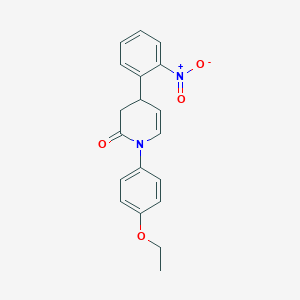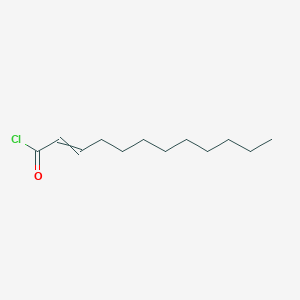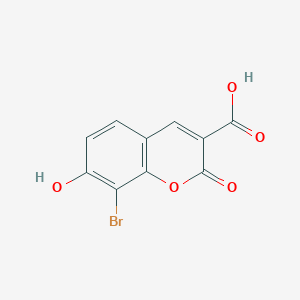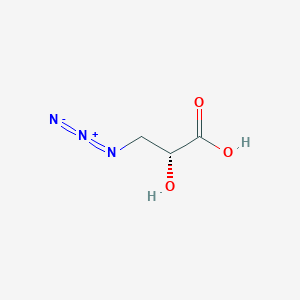
(R)-3-azido-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-3-azidopropionic acid is a chiral compound with significant interest in organic chemistry and biochemistry due to its unique structure and reactivity. This compound features a hydroxyl group, an azido group, and a carboxylic acid group attached to a three-carbon backbone, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-azidopropionic acid typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as ®-2,3-dihydroxypropionic acid.
Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN₃) under suitable conditions, such as in the presence of a catalyst or under specific temperature and pH conditions.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired ®-2-Hydroxy-3-azidopropionic acid in high purity.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-azidopropionic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.
Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-3-aminopropionic acid: Similar structure but with an amine group instead of an azido group.
®-2,3-Dihydroxypropionic acid: Lacks the azido group, featuring two hydroxyl groups instead.
Uniqueness
®-2-Hydroxy-3-azidopropionic acid is unique due to the presence of both a hydroxyl and an azido group, providing a versatile platform for various chemical modifications and applications. Its chiral nature also adds to its significance in stereoselective synthesis and research.
Properties
CAS No. |
111651-48-0 |
|---|---|
Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(2R)-3-azido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1 |
InChI Key |
NEYYWZWMFRJFDX-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(=O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


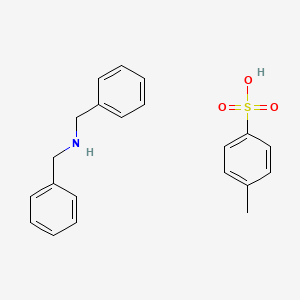
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

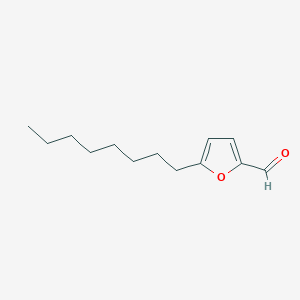
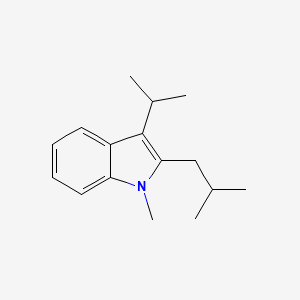
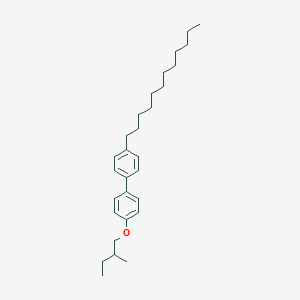
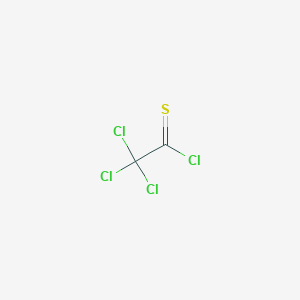
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
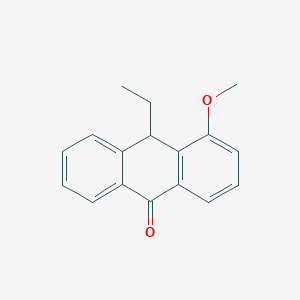
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
